molecular formula C6H3Cl3O B099974 2,3,4-Trichlorophenol CAS No. 15950-66-0

2,3,4-Trichlorophenol

Cat. No. B099974
CAS RN: 15950-66-0
M. Wt: 197.4 g/mol
InChI Key: HSQFVBWFPBKHEB-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenol is a chlorinated derivative of phenol that contains three chlorine atoms in its molecular structure. It is related to other trichlorophenols and has been studied for its role as a metabolite and its structural characteristics. The importance of halogen bonding in determining the structure of such compounds has been highlighted, with 2,3,4-trichlorophenol exhibiting modularity in its crystal structure, similar to that seen in other chlorophenols .

Synthesis Analysis

The synthesis of chlorophenol derivatives often involves multi-step reactions with specific reagents. For instance, 2,4,5-trichlorophenol, a related compound, has been identified as a urinary metabolite of hexachlorobenzene and can be synthesized through reactions involving diazomethane . Similarly, other studies have synthesized complex molecules by condensation, chlorination, and esterification reactions, starting from simpler chlorophenol compounds .

Molecular Structure Analysis

The molecular structure of chlorophenol derivatives is often characterized using various spectroscopic techniques. For example, the crystal structure of 2,3,4-trichlorophenol has been studied, illustrating the significance of halogen bonding in its formation . Other related compounds have had their structures confirmed through methods such as IR, NMR, and X-ray diffraction .

Chemical Reactions Analysis

Chlorophenols can undergo various chemical reactions, including ring contractions and halolactonization, as seen in the study of 4-substituted 2,6-dichlorophenols . These reactions can lead to the formation of new compounds with different structural and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenol derivatives can be influenced by their molecular structure. For instance, the study of vibrational spectroscopic properties and quantum mechanical methods can provide insights into the behavior of these compounds . The presence of chlorine atoms can significantly affect the electronic properties, such as electrophilicity and chemical reactivity, of the molecules . Additionally, the thermodynamic properties, including heat capacity, entropy, and enthalpy changes, can be examined to understand the stability and reactivity of these compounds at different temperatures .

Scientific Research Applications

Photocatalytic Removal

2,3,4-Trichlorophenol has been studied for its photocatalytic removal using commercial ZnO powder. The research focused on optimizing the initial ZnO doses and substrate concentration for efficient removal from water, finding a high degradation efficiency at neutral pH. This work is significant for addressing water pollution issues caused by trichlorophenols (Gaya et al., 2010).

Adsorption Studies

Another study explored the adsorption of 2,3,4-Trichlorophenol from aqueous solutions using activated carbon derived from polyethyleneterephthalate (PET). It highlighted the microporous nature of the activated carbon and its efficiency in removing 2,3,4-Trichlorophenol under varying pH conditions (László & Szűcs, 2001).

Halogen Bonding in Structure

The structural modularity and importance of halogen bonding in 2,3,4-Trichlorophenol were also investigated. This research contributes to understanding the molecular interactions and structural properties of such chlorophenols (Mukherjee & Desiraju, 2011).

Electrochemical Detection

A study designed an electrochemical sensor based on CuO nanostructures for detecting 2,3,4-Trichlorophenol in environmental samples. This development is significant for monitoring and managing environmental toxicants (Buledi et al., 2021).

Anaerobic-Aerobic Treatment

Research on the anaerobic-aerobic treatment of halogenated phenolic compounds like 2,4,6-Trichlorophenol has shown promising results. This treatment effectively degrades such compounds through a two-stage process involving reductive dechlorination and complete degradation (Armenante et al., 1999).

Removal by Azolla Biomass

The use of Azolla biomass for removing 2,4,6-Trichlorophenol from aqueous solutions was investigated. This study provides insights into bioremediation techniques using natural biomass for pollutant removal (Zazouli et al., 2013).

Safety And Hazards

2,3,4-Trichlorophenol is considered hazardous. It is harmful if swallowed and causes skin irritation. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2,3,4-Trichlorophenol are not available, it is known that chlorophenols are a major cause for concern due to their recalcitrance to degradation by artificial or natural means and adverse effects on humans and the ecobiota . Therefore, future research may focus on finding effective ways to degrade these compounds and mitigate their impact on the environment and human health.

Relevant Papers The paper titled “2,4,6-trichlorophenol (TCP) photobiodegradation and its effect on community structure” discusses the mechanisms occurring in a photolytic circulating-bed biofilm reactor (PCBBR) treating 2,4,6-trichlorophenol (TCP) . Another paper titled “Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective” provides a comprehensive review of the toxicological profile of chlorophenols, including 2,3,4-Trichlorophenol .

properties

IUPAC Name

2,3,4-trichlorophenol
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InChI

InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
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InChI Key

HSQFVBWFPBKHEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Cl
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Molecular Formula

C6H3Cl3O
Record name 2,3,4-TRICHLOROPHENOL
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DSSTOX Substance ID

DTXSID5026207
Record name 2,3,4-Trichlorophenol
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Molecular Weight

197.4 g/mol
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Physical Description

2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992), Solid with a strong disinfectant odor; [HSDB], WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR.
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Boiling Point

Sublimes (NTP, 1992), 252 °C
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Flash Point

62 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water: none
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Density

1.7 at 25 °C (solid), 1.5 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.8
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Vapor Pressure

0.00246 [mmHg]
Record name Trichlorophenol
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Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/
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Impurities

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM.
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Product Name

2,3,4-Trichlorophenol

Color/Form

Solid crystals or flakes

CAS RN

15950-66-0, 25167-82-2
Record name 2,3,4-TRICHLOROPHENOL
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Record name Phenol, trichloro-
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Melting Point

171 to 174 °F (NTP, 1992), 57 °C (FP), 79-81 °C
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Synthesis routes and methods I

Procedure details

Ethyl 5'-(4-formyl-3,5-dimethoxyphenoxy)valerate (13.2 g, 42.5 mmol) was dissolved in 1 n NaOH-MeOH (1:1) (100 mL) and after 10 minutes of stirring sodium borohydride (2.2 g, 60 mmol) was added portionwise over 45 minutes. After stirring two additional hours at 25° C., the solutions was chilled to 4° C., acidified with 1 N HCl to pH 5, and extracted with ethyl acetate (4×25 mL). The combined organic phases were washed with saturated aqueous NaCl (2×25 mL) and dried over MgSO4. 2,4,5-trichlorophenol (6.9 g, 35 mmol) and N,N'-dicyclohexylcarbodiimide (7.2 g, 35 mmol) were added to the ethyl acetate solution. The mixture was stirred overnight at 25° C. and then N,N-dicyclohexylurea was removed by filtration. The filtrate was washed with carbonate buffer, pH 9.5 (3.50 mL), and with saturated aqueous NaCl (2.25 mL), dried (MgSO4) and rotary evaporated. The residue was recrystallized from ethyl acetate with pentane added at 25° C. and was further chilled to -5° C. to provide a slightly orange solid (11.6 g, 25 mmol, 59% yield with respect to formyl derivative or 72% yield to trichlorophenol).
[Compound]
Name
Ethyl 5'-(4-formyl-3,5-dimethoxyphenoxy)valerate
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
NaOH MeOH
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

A mixture of trichloroanisole (0.1 g mol; 21.15 g) and 1,2,4,5-tetrachlorobenzene (10 g) in xylene (80 ml) was heated at 80° C. with aluminium trichloride (0.05 mole; 6.65 g) for five hours. Trichlorophenol was isolated in 97% yield (based on trichloroanisole) as described in Example I below. Unchanged tetrachlorobenzene, together with xylene self condensation product (total 13.25 g) was isolated from the neutral product fraction after solvent removal.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trichlorophenol
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Reactant of Route 2
2,3,4-Trichlorophenol
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2,3,4-Trichlorophenol
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2,3,4-Trichlorophenol
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Reactant of Route 5
2,3,4-Trichlorophenol
Reactant of Route 6
Reactant of Route 6
2,3,4-Trichlorophenol

Citations

For This Compound
1,110
Citations
K Laszlo, A Szűcs - Carbon, 2001 - Elsevier
A predominantly microporous activated carbon produced from polyethyleneterephthalate (PET) by physical activation (burn-off 50%) has a BET surface area of 1170 m 2 /g and a total …
Number of citations: 206 www.sciencedirect.com
K Laszlo, P Podkościelny, A Dabrowski - Langmuir, 2003 - ACS Publications
Heterogeneity effects that accompany adsorption of phenolic compounds from water by polymer-based activated carbons are investigated at different values of solution pH. Activated …
Number of citations: 117 pubs.acs.org
K László, E Tombácz, P Kerepesi - Colloids and Surfaces A …, 2003 - Elsevier
Granular nanoporous activated carbon prepared from polyacrylonitrile (PAN) was investigated as a means of removing weak aromatic acids from aqueous solutions. This carbon is …
Number of citations: 68 www.sciencedirect.com
Y Huang, R Cai, LY Mao, H Huang - 2000 - Taylor & Francis
The catalytic activity of various mimetic enzymes instead of the peroxidase have been investigated by 4-aminoantipyrine (4-AAP) and 2, 3, 4-trichlorophenol (TCP) to form a dye utilizing …
Number of citations: 13 www.tandfonline.com
K László - Adsorption and Nanostructure, 2002 - Springer
Highly microporous poly(ethylene terephthalate) based activated carbon exhibits a Brunauer—Emmett—Teller surface area of 1170 m 2 /g and a total pore volume of 0.625 cm 3 /g. It …
Number of citations: 7 link.springer.com
A Mukherjee, GR Desiraju - Crystal growth & design, 2011 - ACS Publications
The crystal structure of 3,4,5-trichlorophenol contains hydrogen bonded domains that occur respectively in the structures of 4-chlorophenol and 3,5-dichlorophenol. Such modularity is …
Number of citations: 56 pubs.acs.org
J Angerer - Analyses of hazardous substances in biological …, 2001 - hero.epa.gov
The gas chromatog. method with mass selective detection described here permits the detn. of the chlorinated phenols 2, 4-dichlorophenol, 2, 5-dichlorophenol, 2, 6-dichlorophenol, 2, 3, …
Number of citations: 7 hero.epa.gov
P Canosa, S Morales, I Rodriguez, E Rubi… - Analytical and …, 2005 - Springer
The degradation of 2-(2,4-dichlorophenoxy)-5-chlorophenol (triclosan) in chlorinated water samples was investigated. Sensitive determination of the parent compound and its …
Number of citations: 209 link.springer.com
K László, E Tombácz, K Josepovits - Periodica Polytechnica Chemical …, 2003 - pp.bme.hu
Granular highly nanoporous activated carbon was prepared from polyacrylonitrile (PAN). The BET surface area was found to be 544 m 2/g with V\rm tot= 0.278 cm 3/g, and V\rm micro= …
Number of citations: 5 pp.bme.hu
K László, A Bóta, LG Nagyu - Carbon, 1997 - Elsevier
Chars and activated carbons obtained from miscellaneous waste materials and by-products have been used to remove phenol and 2,3,4-trichlorophenol from one- and two-solute …
Number of citations: 108 www.sciencedirect.com

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